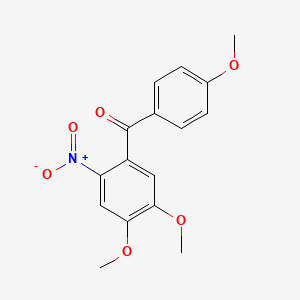![molecular formula C7H12S B14743200 1-Thiaspiro[2.5]octane CAS No. 185-78-4](/img/structure/B14743200.png)
1-Thiaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure, consisting of a sulfur atom incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This method is efficient and proceeds smoothly with different types of heterocyclic ketones, resulting in the formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles . Another method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in a microreaction system, which offers precise control over the process and results in higher yields compared to traditional batch synthesis .
Industrial Production Methods: The industrial production of this compound typically involves large-scale electrochemical processes due to their efficiency and scalability. The use of microreaction systems has also been explored to enhance the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Thiaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1-Thiaspiro[2
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-Thiaspiro[2.5]octane involves its interaction with various molecular targets, primarily through its sulfur atom. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-Oxa-6-thiaspiro[2.5]octane: This compound is similar in structure but contains an oxygen atom in addition to the sulfur atom.
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized through similar electrochemical processes and has applications in medicinal chemistry.
Uniqueness: 1-Thiaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
185-78-4 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
InChI Key |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


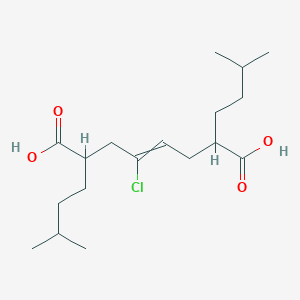
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
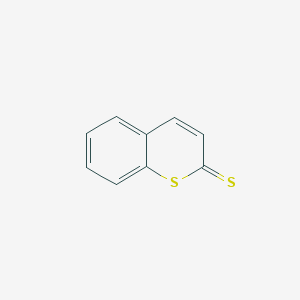

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
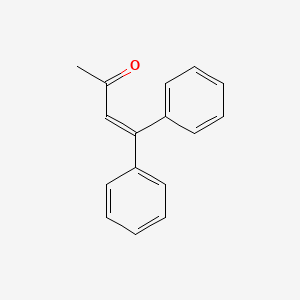

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
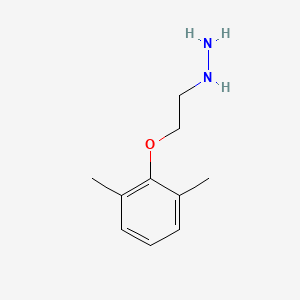
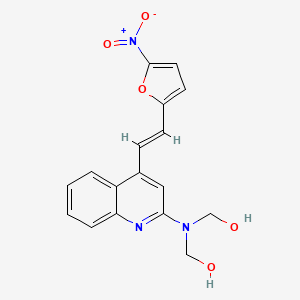


![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
